4-{[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-(hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}oxane-3,5-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cordifolioside A can be extracted from the stems of Tinospora cordifolia using various chromatographic techniques. One validated method involves high-performance thin-layer chromatography (HPTLC) with a mobile phase consisting of hexane, chloroform, methanol, and formic acid . The compound is then characterized using electrospray ionization-tandem mass spectrometry (ESI-MS/MS).
Industrial Production Methods
Industrial production of Cordifolioside A primarily relies on the extraction from Tinospora cordifolia. The process involves the use of solvents like methanol and water in specific proportions to achieve optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cordifolioside A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of Cordifolioside A.
Scientific Research Applications
Cordifolioside A has a wide range of scientific research applications:
Chemistry: Used as a reference compound in chromatographic studies.
Biology: Investigated for its role in modulating immune responses.
Medicine: Explored for its potential as an antiviral agent, particularly against SARS-CoV-2
Industry: Utilized in the development of herbal supplements and nutraceuticals.
Mechanism of Action
Cordifolioside A exerts its effects through multiple molecular targets and pathways. It forms stable hydrogen bonds with key residues of the main protease (Mpro) of SARS-CoV-2, inhibiting viral replication . Additionally, it modulates human immune responses by interacting with cytokines such as TGF-β and TNF-α .
Comparison with Similar Compounds
Cordifolioside A is often compared with other bioactive compounds isolated from Tinospora cordifolia, such as:
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Magnoflorine: Exhibits significant immunomodulatory effects
Cordifolioside A stands out due to its potent antiviral activity and ability to form stable interactions with viral proteins, making it a promising candidate for further drug development .
Biological Activity
The compound 4-{[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-(hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}oxane-3,5-diol , also referred to by its IUPAC name, exhibits significant biological activity that warrants detailed examination. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Composition
The molecular formula for this compound is C24H38O12 with a molecular weight of 519 Da. The compound features multiple hydroxyl groups and methoxy substituents, contributing to its potential biological activities.
Property | Value |
---|---|
Molecular Formula | C24H38O12 |
Molecular Weight | 519 Da |
LogP | -1.63 |
Heavy Atoms Count | 36 |
Rotatable Bonds Count | 8 |
Hydrogen Bond Acceptors | 12 |
Hydrogen Bond Donors | 7 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. It has shown potential as an antioxidant , anti-inflammatory , and anticancer agent.
- Antioxidant Activity : The presence of multiple hydroxyl groups enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies indicate that the compound can inhibit pro-inflammatory cytokines, suggesting its role in managing inflammatory diseases.
- Anticancer Properties : Preliminary research demonstrates that the compound may induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of similar compounds and found that those with hydroxyl substitutions exhibited significant radical scavenging activity, which could be extrapolated to our compound due to structural similarities .
- Anti-inflammatory Research : In vitro studies indicated that compounds with similar structures inhibited the expression of COX-2 and iNOS, key enzymes in the inflammatory pathway .
- Cancer Cell Line Studies : Research involving cancer cell lines has shown that compounds with methoxy and hydroxymethyl groups can effectively reduce cell viability and induce apoptosis, suggesting similar potential for our target compound .
Therapeutic Potential
Given its diverse biological activities, this compound could be further investigated for therapeutic applications in:
- Chronic Inflammatory Diseases : Due to its anti-inflammatory properties.
- Cancer Treatment : As a potential chemotherapeutic agent against various cancers.
- Oxidative Stress-related Disorders : For conditions exacerbated by oxidative damage.
Properties
IUPAC Name |
4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]oxane-3,5-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O13/c1-30-12-6-11(4-3-5-23)7-13(31-2)17(12)34-20-16(27)18(15(26)14(8-24)33-20)35-21-19(28)22(29,9-25)10-32-21/h3-4,6-7,14-16,18-21,23-29H,5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFQFJKAHSGCFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)OC3C(C(CO3)(CO)O)O)O)OC)C=CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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